molecular formula C24H21N3O5S2 B2515573 N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(morpholinosulfonyl)benzamide CAS No. 387883-19-4

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(morpholinosulfonyl)benzamide

Cat. No.: B2515573
CAS No.: 387883-19-4
M. Wt: 495.57
InChI Key: ZLQCOFWKOHTQFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(Benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(morpholinosulfonyl)benzamide is a synthetic small molecule characterized by a benzothiazole core linked to a 4-hydroxyphenyl group via an amide bond. The morpholinosulfonyl moiety at the para position of the benzamide enhances solubility and modulates electronic properties, making it a candidate for targeting enzymes or receptors requiring polar interactions. Its synthesis likely involves coupling reactions between benzo[d]thiazol-2-amine derivatives and activated carboxylic acids, as seen in similar compounds .

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O5S2/c28-21-10-7-17(15-19(21)24-26-20-3-1-2-4-22(20)33-24)25-23(29)16-5-8-18(9-6-16)34(30,31)27-11-13-32-14-12-27/h1-10,15,28H,11-14H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLQCOFWKOHTQFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)O)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(morpholinosulfonyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the functionalization of benzo[d]thiazole, followed by the introduction of the hydroxyphenyl group and the morpholinosulfonyl group. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(morpholinosulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The benzothiazole moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group can yield quinones, while reduction of nitro groups can produce amines.

Scientific Research Applications

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(morpholinosulfonyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be employed in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of advanced materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(morpholinosulfonyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The benzothiazole moiety can bind to active sites, inhibiting enzyme activity or modulating receptor function. The hydroxyphenyl group may participate in hydrogen bonding, while the morpholinosulfonyl group can enhance solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally and functionally related compounds, emphasizing key differences in substituents, biological activity, and physicochemical properties:

Compound Core Structure Key Substituents Biological Activity Key Data Reference
N-(3-(Benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(morpholinosulfonyl)benzamide Benzamide-benzo[d]thiazole 4-Morpholinosulfonyl, 4-hydroxyphenyl Not explicitly reported Structural similarity to anthrax lethal factor inhibitors (e.g., compound 87)
N-(3-(Benzo[d]thiazol-2-yl)thiophen-2-yl)-4-(morpholinosulfonyl)benzenesulfonamide (Compound 87) Thiophene-benzo[d]thiazole 4-Morpholinosulfonyl Anthrax lethal factor inhibition IC₅₀ values in enzymatic assays; NMR data (δ 8.02–7.21 ppm, J = 8.4 Hz)
N-(3-(Benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide Benzamide-benzo[d]thiazole Cyclohexyl-methylsulfamoyl Not reported Molecular weight: 521.7; higher lipophilicity vs. morpholino derivatives
N-(4-(Benzo[d]thiazol-2-yl)phenyl)-1-((3-fluorophenyl)sulfonyl)piperidine-4-carboxamide (4–9) Piperidine-sulfonyl-benzo[d]thiazole 3-Fluorophenylsulfonyl Multitarget pain inhibitors 72% yield; NMR (δ 1.85–2.15 ppm, piperidine protons)
N-(Benzo[d]thiazol-2-yl)-4-((4-methylpiperazin-1-yl)methyl)benzamide (Compound 11) Benzamide-benzo[d]thiazole 4-Methylpiperazinyl Antifungal/antibacterial screening 55% yield; m.p. 234–238°C; HPLC purity >95%
Compound 2D216 (N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide) Thiazole-benzamide Piperidinylsulfonyl, 2,5-dimethylphenyl NF-κB activation adjuvant Enhanced TLR adjuvant activity; SAR studies

Key Observations:

Substituent Effects on Activity: The morpholinosulfonyl group (present in the target compound and compound 87) enhances solubility and hydrogen-bonding capacity compared to lipophilic groups like cyclohexyl-methylsulfamoyl .

Structural Modifications :

  • Replacing the 4-hydroxyphenyl group with a thiophene (compound 87) alters π-π stacking interactions, critical for enzyme inhibition .
  • Halogenated aryl sulfonamides (e.g., 3-fluorophenyl in compound 4–9) improve binding affinity to hydrophobic pockets in target proteins .

Synthetic Accessibility :

  • Suzuki coupling () and click chemistry () are common methods for introducing aryl and heterocyclic groups. The target compound’s synthesis likely follows similar protocols with yields ~50–60% .

Physicochemical Properties: Melting Points: Morpholino derivatives (e.g., compound 87) exhibit higher melting points (>250°C) due to polar interactions, whereas alkylated analogs (e.g., compound 11) show lower m.p. (~234°C) . Solubility: Morpholino and piperazinyl groups enhance aqueous solubility, critical for bioavailability .

Biological Activity

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(morpholinosulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and biological effects, supported by relevant case studies and research findings.

Compound Overview

Chemical Structure : The compound features a benzothiazole moiety, a hydroxyphenyl group, and a morpholinosulfonyl group, which contribute to its biological properties.

  • IUPAC Name : N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-4-morpholin-4-ylsulfonylbenzamide
  • Molecular Formula : C24H21N3O5S2
  • CAS Number : 387883-19-4

Synthesis Methods

The synthesis typically involves multi-step organic reactions starting with the functionalization of benzo[d]thiazole. Key steps include:

  • Functionalization of Benzothiazole : Introduction of hydroxy and morpholinosulfonyl groups.
  • Reaction Conditions : Use of catalysts and controlled temperature to optimize yield and purity.

Target Enzymes

The compound primarily targets cyclooxygenase (COX) enzymes, which are crucial in the arachidonic acid pathway.

Mode of Action

This compound inhibits COX activity, leading to reduced synthesis of prostaglandins involved in inflammation and pain signaling.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study evaluated its effects on various cancer cell lines, including A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer):

  • Cell Proliferation Inhibition : The compound significantly inhibited cell growth at micromolar concentrations.
  • Apoptosis Induction : It promoted apoptosis in treated cells, as evidenced by flow cytometry analyses.
Concentration (μM)Cell Viability (%)Apoptosis Rate (%)
17510
25030
43060

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties by reducing levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines:

  • Cytokine Inhibition : Significant reduction in IL-6 and TNF-α levels was observed after treatment with the compound.

Case Studies

  • Study on Cancer Cell Lines :
    • Researchers synthesized several benzothiazole derivatives, including the target compound. They found that it significantly inhibited the proliferation of A431 and A549 cells while promoting apoptosis through the inhibition of AKT and ERK signaling pathways .
  • Inflammation Model :
    • In an animal model, administration of the compound resulted in decreased paw edema, indicating its potential as an anti-inflammatory agent .

Q & A

Q. How can researchers optimize the synthesis of N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(morpholinosulfonyl)benzamide to improve yield and purity?

  • Methodological Answer : The synthesis involves multi-step reactions, including cyclization of the benzo[d]thiazole core and subsequent coupling with the morpholinosulfonyl benzamide group. Key optimizations include:
  • Cyclization : Use acidic conditions (e.g., HCl/EtOH) for benzo[d]thiazole ring formation, with temperature control (80–100°C) to minimize side products .
  • Amidation : Employ coupling agents like EDCI/HOBt in anhydrous DMF under nitrogen to enhance reaction efficiency .
  • Purification : Utilize column chromatography (silica gel, gradient elution with EtOAc/hexane) and recrystallization (MeOH/H₂O) to achieve >95% purity .

Q. What analytical techniques are recommended for characterizing this compound and confirming its structural integrity?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d₆ to verify substitution patterns (e.g., hydroxyl proton at δ 9.8–10.2 ppm, morpholine protons at δ 3.4–3.7 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 483.12) .
  • HPLC : Reverse-phase C18 columns (ACN/H₂O + 0.1% TFA) to assess purity (>98%) and stability under storage conditions .

Q. What in vitro assays are suitable for initial screening of its bioactivity?

  • Methodological Answer :
  • Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans), with MIC values compared to standard drugs .
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM, with IC₅₀ calculations .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies identify key functional groups driving bioactivity?

  • Methodological Answer :
  • Derivative Synthesis : Modify the hydroxyl group (e.g., acetylation, methylation) and compare activities .
  • Bioisosteric Replacement : Substitute morpholinosulfonyl with piperazine-sulfonyl to assess impact on solubility and target binding .
  • Data Correlation : Use IC₅₀ values (anticancer) and MICs (antimicrobial) to map activity trends against structural variations .

Q. How to resolve contradictions in bioactivity data across different studies?

  • Methodological Answer :
  • Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time .
  • Orthogonal Validation : Confirm cytotoxicity via dual methods (e.g., MTT and apoptosis assays) .
  • Batch Analysis : Compare purity (>98% vs. <95%) using HPLC to rule out impurity-driven artifacts .

Q. What computational strategies predict target interactions and binding modes?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina with crystal structures (e.g., EGFR kinase, PDB ID: 1M17) to identify key interactions (e.g., hydrogen bonds with morpholine-O, π-stacking with benzo[d]thiazole) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational changes .

Q. How to mitigate solubility issues in biological assays?

  • Methodological Answer :
  • Co-solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance aqueous solubility .
  • Prodrug Design : Synthesize phosphate esters of the hydroxyl group for improved bioavailability .

Q. What strategies ensure compound stability under varying storage conditions?

  • Methodological Answer :
  • Temperature : Store at −20°C in amber vials to prevent degradation (HPLC stability >6 months) .
  • Light Exposure : Avoid UV light; degradation products monitored via TLC (Rf shift analysis) .

Notes

  • Contradictions Addressed : Variability in bioactivity data attributed to assay conditions and purity thresholds .
  • Advanced Techniques : MD simulations and SAR studies recommended for mechanistic insights .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.